N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the dimethylamino groups, and the attachment of the trifluoromethylbenzenesulfonamide moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methylbenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-chlorobenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2S/c1-22(2)13-12(9-19-14(20-13)23(3)4)21-26(24,25)11-7-5-10(6-8-11)15(16,17)18/h5-9,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPZMSWZMPABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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